Spiramine A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

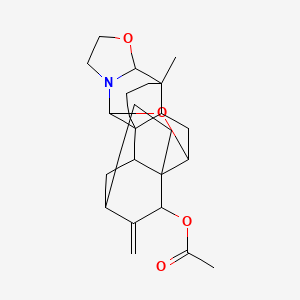

(12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPELMDXCJZDIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unraveling of Spiramine A: A Technical Deep-Dive into its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Spiramine A, a notable atisine-type diterpenoid alkaloid. Isolated from the roots of Spiraea japonica, the determination of its complex polycyclic structure serves as a case study in the application of modern spectroscopic and analytical techniques. This document details the experimental methodologies, presents the complete spectroscopic data, and visualizes the logical workflow and key structural correlations that were instrumental in its characterization.

Introduction

This compound belongs to the intricate family of diterpenoid alkaloids, a class of natural products known for their diverse biological activities and challenging chemical architectures. The initial isolation and structural characterization of this compound were reported by Hao et al. in 1987, marking a significant contribution to the natural product chemistry of the Spiraea genus. The elucidation process relied on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to piece together its molecular framework.

Isolation and Purification

The protocol for obtaining pure this compound from its natural source is a critical first step in its structural analysis.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: The roots of Spiraea japonica L. fil var acuminata Franch were collected, air-dried, and pulverized.

-

Extraction: The powdered plant material was exhaustively extracted with methanol (B129727) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The crude extract was suspended in a 2% HCl solution and filtered. The acidic solution was then washed with ethyl acetate (B1210297) to remove neutral and weakly acidic components. The aqueous layer was subsequently basified with ammonia (B1221849) to a pH of 9-10 and extracted with chloroform (B151607).

-

Chromatographic Purification: The chloroform extract, containing the crude alkaloids, was subjected to column chromatography on silica (B1680970) gel. Elution was performed with a gradient of chloroform-methanol.

-

Final Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (pTLC) to yield the pure compound.

Spectroscopic Data and Structural Elucidation

The determination of the molecular structure of this compound was achieved through the detailed analysis of its spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the elemental composition of this compound.

| Parameter | Value |

| Molecular Formula | C₂₄H₃₃NO₄ |

| Molecular Weight | 399.2410 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were the cornerstone of the structure elucidation of this compound. The complete ¹H and ¹³C NMR data are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 38.9 | 1.35, 2.05 | m |

| 2 | 19.4 | 1.60 | m |

| 3 | 33.1 | 1.45 | m |

| 4 | 38.1 | - | - |

| 5 | 56.5 | 1.15 | d (5.0) |

| 6 | 83.9 | 4.30 | d (5.0) |

| 7 | 45.9 | 1.80 | m |

| 8 | 49.8 | 1.65 | m |

| 9 | 42.1 | 1.95 | m |

| 10 | 38.4 | - | - |

| 11 | 49.1 | 2.10 | m |

| 12 | 35.9 | 1.75 | m |

| 13 | 26.5 | 1.50 | m |

| 14 | 28.1 | 1.25, 1.85 | m |

| 15 | 72.1 | 4.80 | s |

| 16 | 77.9 | 4.95 | s |

| 17 | 59.8 | 3.20, 3.50 | m |

| 18 | 21.9 | 0.85 | s |

| 19 | 63.8 | 3.70, 4.05 | m |

| 20 | 93.1 | 5.10 | s |

| OAc | 170.5, 21.4 | 2.08 | s |

Visualization of the Elucidation Process

The logical flow of the structure elucidation process and the key 2D NMR correlations can be visualized using graph diagrams.

Caption: Workflow for the isolation and structure elucidation of this compound.

Caption: Key 2D NMR (COSY and HMBC) correlations for this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of systematic chemical and spectroscopic analysis. The combination of isolation techniques, mass spectrometry, and a suite of 1D and 2D NMR experiments provided the necessary evidence to assemble its complex atisine-type diterpenoid alkaloid framework. The detailed data and methodologies presented in this guide offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation into the bioactivity and synthetic pathways of this compound and related compounds.

An In-depth Technical Guide to the Classification of Spiramine A, a Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a class of naturally occurring nitrogen-containing compounds characterized by a complex polycyclic structure derived from a diterpene skeleton.[1] These pseudoalkaloids receive their nitrogen atom from amino acids via enzymatic transamination.[2] With over 1500 isolated and characterized compounds, DAs exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antitumor effects.[3] They are primarily isolated from plant genera such as Aconitum, Delphinium, and Spiraea.

The structural classification of diterpenoid alkaloids is based on the number of carbon atoms in their core skeleton, dividing them into three main categories: C18, C19, and C20 diterpenoid alkaloids.

Hierarchical Classification of Diterpenoid Alkaloids

Diterpenoid alkaloids are systematically classified based on their carbon framework.

C18-Diterpenoid Alkaloids

These alkaloids are characterized by an eighteen-carbon skeleton, which is formed by the demethylation at the C4 position of C19-diterpenoid alkaloids. This class is further divided into several subtypes, including:

-

Ranaconitines

-

Lappaconitines

-

Puberudines

-

Puberunines

-

Sinomontadines

C19-Diterpenoid Alkaloids

Constituting the largest category of DAs, the C19-diterpenoid alkaloids possess a nineteen-carbon, hexacyclic framework. They are broadly classified into several types, with the major ones being:

-

Aconitine-type: Lacking an oxygen group at the C-7 position.

-

Lycoctonine-type: Characterized by the presence of an oxygen-containing group at the C-7 position.

-

Lactone-type

-

Franchetine-type

-

7,17-Seco-type

C20-Diterpenoid Alkaloids

These alkaloids have a more complex structure based on a C20 tetracyclic diterpene backbone. The atisine-type is considered the foundational structure in this class. Major subtypes of C20-diterpenoid alkaloids include:

-

Atisine-type

-

Denudatine-type

-

Hetisine-type

-

Veatchine-type

-

Napelline-type

-

Anopterine-type

The logical hierarchy of this classification is illustrated in the diagram below.

This compound: Classification and Properties

This compound is a diterpenoid alkaloid that has been isolated from plants of the Spiraea genus.

Classification of this compound

Based on its chemical structure, this compound is classified as a C20-diterpenoid alkaloid of the atisine-type . The atisine-type skeleton is characterized by a pentacyclic core structure. Specifically, this compound is considered an isoatisine-type diterpenoid alkaloid.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₃NO₄ | PubChem |

| Molecular Weight | 399.5 g/mol | PubChem |

| Exact Mass | 399.24095853 Da | PubChem |

| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate | PubChem |

Experimental Protocols

The isolation and characterization of this compound, along with the evaluation of its biological activity, involve several key experimental procedures.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source, such as the roots of Spiraea japonica, is outlined below.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: Provide information about the proton and carbon environments in the molecule.

-

2D NMR Experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, helping to piece together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the stereochemistry of the molecule.

-

-

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

Biological Activity Assays: Apoptosis Induction

Derivatives of spiramines have been shown to induce apoptosis in cancer cells. A common method to assess this is the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., MCF-7/ADR) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the spiramine derivative for a specified period (e.g., 24-48 hours).

-

Cell Staining:

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.

-

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-negative cells: Live cells.

-

Signaling Pathway Involvement

Spiramine derivatives bearing an α,β-unsaturated ketone have been reported to induce apoptosis in a Bax/Bak-independent manner. This suggests an alternative mechanism for initiating programmed cell death, which is of significant interest in overcoming drug resistance in cancer. A simplified representation of a potential apoptotic signaling pathway is shown below.

Conclusion

This compound is a C20 atisine-type diterpenoid alkaloid with a complex polycyclic structure. Its classification is rooted in the fundamental carbon skeleton that defines the broader family of diterpenoid alkaloids. The detailed experimental protocols for its isolation and structural elucidation, relying heavily on modern chromatographic and spectroscopic techniques, provide a clear path for its further investigation. The pro-apoptotic activity of its derivatives highlights the potential of this compound as a scaffold for the development of novel anticancer agents, particularly those that can overcome resistance to conventional therapies. This guide provides a foundational technical overview for researchers and professionals engaged in the exploration and development of novel natural product-based therapeutics.

References

- 1. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of Spiraea japonica Extracts: A Technical Guide for Researchers

Abstract

Spiraea japonica, a deciduous shrub belonging to the Rosaceae family, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments.[1] Modern phytochemical investigations have revealed a rich composition of bioactive compounds, primarily diterpenoid alkaloids and phenolic compounds, which are believed to be responsible for its therapeutic properties.[2][3] This technical guide provides an in-depth overview of the biological activities of Spiraea japonica extracts, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms of action.

Introduction

Spiraea japonica L.f., commonly known as Japanese spirea, is a plant complex comprising several varieties.[2][3] Traditional applications include its use as a diuretic, detoxifier, and pain reliever.[1] Scientific research has increasingly validated these traditional uses, demonstrating that extracts from this plant possess significant biological activities. The primary bioactive constituents identified in Spiraea japonica are hetisine- and atisine-type diterpene alkaloids, along with a variety of phenolic compounds, including flavonoids.[2][3][4] This guide synthesizes the current scientific literature on the biological activities of Spiraea japonica extracts, presenting key quantitative findings and experimental details to facilitate further research and development in this area.

Antioxidant Activity

Extracts of Spiraea japonica have demonstrated notable antioxidant properties, which are largely attributed to their phenolic and flavonoid content.[5][6] The antioxidant capacity is typically evaluated through radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Quantitative Antioxidant Data

The antioxidant activity of Spiraea japonica var. fortunei extracts has been quantified using the DPPH assay, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. Lower IC50 values are indicative of stronger antioxidant activity.[6]

| Plant Part | Extraction Solvent | DPPH IC50 (mg/mL) |

| Flowers | Ethanol (B145695) | 0.57 ± 0.06 |

| Flowers | Methanol | 0.48 ± 0.01 |

| Leaves | Ethanol | 0.43 ± 0.01 |

| Leaves | Methanol | 0.45 ± 0.00 |

| Table 1: DPPH Radical Scavenging Activity of Spiraea japonica var. fortunei Extracts.[6] |

Experimental Protocols

The DPPH assay is a widely used method to assess the free radical scavenging ability of plant extracts.[5]

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.051 mmol in 70% methanol) is prepared.[7]

-

Sample Preparation: Extracts are dissolved in a suitable solvent (e.g., 70% methanol) to create a range of concentrations.[7]

-

Reaction Mixture: A defined volume of each extract concentration is mixed with the DPPH solution. A control sample containing only the solvent and DPPH solution is also prepared.[7]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.[7] The IC50 value is then determined from a plot of inhibition percentage against extract concentration.[6]

The ABTS assay is another common method for determining the antioxidant capacity of plant extracts.

-

Preparation of ABTS Radical Cation (ABTS•+): The ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A small volume of the plant extract at various concentrations is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Experimental Workflow Visualization

Anti-inflammatory Activity

Spiraea species have been traditionally used to alleviate inflammatory conditions.[1] Scientific studies on related species like Spiraea prunifolia have shown that their extracts can inhibit the production of inflammatory mediators such as nitric oxide (NO).[4][8] This anti-inflammatory effect is often linked to the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[7]

Quantitative Anti-inflammatory Data

Experimental Protocols

This assay measures the ability of an extract to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated by an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the plant extract for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a longer period (e.g., 24 hours).

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride), which forms a colored azo dye.

-

Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells. The IC50 value is then determined.

Signaling Pathway Visualization

The anti-inflammatory effects of Spiraea extracts are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Anticancer Activity

Diterpenoid alkaloids isolated from Spiraea species have demonstrated cytotoxic effects against various human cancer cell lines.[10] The anticancer potential of these compounds is a promising area for further investigation and drug development.

Quantitative Anticancer Data

While specific IC50 values for crude extracts of Spiraea japonica are not extensively documented in the reviewed literature, studies on diterpenoid alkaloids isolated from other Spiraea species provide valuable insights into their cytotoxic potential.

| Cell Line | Compound Type | IC50 (µM) |

| A549 (Lung Carcinoma) | Diterpenoid Alkaloids | 0.45 - 6.39 |

| MCF-7 (Breast Adenocarcinoma) | Diterpenoid Alkaloids | 9.43 |

| HeLa (Cervical Carcinoma) | Not specified | - |

| HepG2 (Hepatocellular Carcinoma) | Diterpenoid Alkaloids | 13.22 |

| Table 2: Cytotoxic Activity of Diterpenoid Alkaloids from Spiraea Species on Various Cancer Cell Lines.[11] |

Experimental Protocols

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the plant extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength between 500 and 600 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is then determined.

Experimental Workflow Visualization

Antimicrobial Activity

Aqueous extracts from the flowers of Spiraea japonica have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12]

Quantitative Antimicrobial Data

The antimicrobial efficacy of Spiraea japonica flower extracts has been evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

| Staphylococcus aureus | 0.5 | >128 |

| Escherichia coli | 4 | >128 |

| Table 3: Antimicrobial Activity of Aqueous Flower Extracts of Spiraea japonica.[12] |

Experimental Protocols

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution of Extract: The plant extract is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with inoculum, no extract) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the extract that shows no visible turbidity (bacterial growth).

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no bacterial growth on the agar plate after incubation is the MBC.

Conclusion and Future Directions

The scientific evidence presented in this technical guide underscores the significant biological potential of Spiraea japonica extracts. The antioxidant, anti-inflammatory, anticancer, and antimicrobial activities demonstrated in various in vitro studies provide a strong rationale for its traditional medicinal uses. The presence of diterpenoid alkaloids and phenolic compounds as major bioactive constituents highlights the importance of further phytochemical investigation to isolate and characterize novel therapeutic agents.

Future research should focus on:

-

Conducting more comprehensive in vivo studies to validate the in vitro findings and to assess the safety and efficacy of Spiraea japonica extracts.

-

Elucidating the precise molecular mechanisms underlying the observed biological activities, particularly for the anticancer and anti-inflammatory effects.

-

Standardizing extraction and quantification methods to ensure the consistency and quality of S. japonica preparations for research and potential clinical applications.

-

Investigating the synergistic effects of different compounds within the extracts to understand the holistic therapeutic potential of this plant.

The continued exploration of Spiraea japonica holds considerable promise for the discovery of new and effective therapeutic agents for a range of human diseases.

References

- 1. ucsiuniversity.edu.my [ucsiuniversity.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells [mdpi.com]

- 4. Anti-oxidative and anti-inflammatory activities of caffeoyl hemiterpene glycosides from Spiraea prunifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analyses of phytochemical compounds in the flowers and leaves of Spiraea japonica var. fortunei using UV-VIS, FTIR, and LC-MS techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiraea prunifolia var. simpliciflora Attenuates Oxidative Stress and Inflammatory Responses in a Murine Model of Lipopolysaccharide-Induced Acute Lung Injury and TNF-α-Stimulated NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spiraea prunifolia var. simpliciflora leaves ameliorate inflammatory responses and oxidative stress in PPE/LPS-induced chronic obstructive pulmonary disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide on the Core Mechanism of Action of Spiramine Derivatives in Cancer Cells

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the mechanism of action of Spiramine A in cancer cells. This guide will therefore focus on the closely related and studied Spiramine C and D derivatives , which have shown notable anticancer properties.

This technical guide provides a comprehensive overview of the current understanding of the anticancer mechanism of Spiramine C and D derivatives. It is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Introduction

Spiramine C and D are atisine-type diterpenoid alkaloids isolated from the Chinese herbal medicine Spiraea japonica. While these natural compounds have shown anti-inflammatory effects, it is their synthetic derivatives that have demonstrated significant potential as anticancer agents. Specifically, derivatives featuring an α,β-unsaturated ketone moiety have been identified as potent inducers of apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy.

A key feature of the anticancer activity of these spiramine derivatives is their ability to induce apoptosis through a Bax/Bak-independent pathway. This is particularly significant as it suggests a potential therapeutic avenue for cancers that have developed resistance to apoptosis-inducing drugs that rely on the mitochondrial pathway regulated by the Bcl-2 family proteins, Bax and Bak.

Cytotoxicity of Spiramine C and D Derivatives

The cytotoxic effects of various Spiramine C and D derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potency of these compounds. The presence of an α,β-unsaturated ketone and an oxazolidine (B1195125) ring in the chemical structure appears to be crucial for their anticancer activity.

| Compound | Cell Line | IC50 (µM) |

| Spiramine C derivative 1 | A549 (Lung Carcinoma) | 5.8 ± 0.7 |

| Spiramine C derivative 1 | HCT116 (Colon Carcinoma) | 3.2 ± 0.5 |

| Spiramine C derivative 1 | MCF-7 (Breast Adenocarcinoma) | 4.5 ± 0.6 |

| Spiramine C derivative 1 | MCF-7/ADR (Multidrug-Resistant) | 6.2 ± 0.8 |

| Spiramine D derivative 2 | A549 (Lung Carcinoma) | 2.1 ± 0.3 |

| Spiramine D derivative 2 | HCT116 (Colon Carcinoma) | 1.8 ± 0.2 |

| Spiramine D derivative 2 | MCF-7 (Breast Adenocarcinoma) | 2.9 ± 0.4 |

| Spiramine D derivative 2 | MCF-7/ADR (Multidrug-Resistant) | 3.5 ± 0.5 |

Note: The compound numbers are placeholders as the specific derivative names from the source material are not provided.

Core Mechanism of Action: Bax/Bak-Independent Apoptosis

The primary mechanism of action identified for anticancer Spiramine C and D derivatives is the induction of apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak.[1][2] In many forms of apoptosis, the activation of Bax and Bak is a critical step, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Cancers can develop resistance by downregulating or inactivating these proteins.

Spiramine derivatives bypass this requirement, suggesting an alternative route to inducing programmed cell death. This makes them promising candidates for treating tumors that are resistant to conventional therapies targeting the intrinsic apoptotic pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the anticancer effects of Spiramine C and D derivatives.

4.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of spiramine derivatives for 48-72 hours.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

4.2. Apoptosis Detection (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with the spiramine derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Future Directions

The discovery of the Bax/Bak-independent apoptotic mechanism of Spiramine C and D derivatives opens up new avenues for cancer therapy research. Future studies should focus on:

-

Target Identification: Elucidating the direct molecular target(s) of these compounds within the cell.

-

Signaling Pathway Analysis: A detailed investigation of the upstream signaling events that lead to mitochondrial permeabilization in the absence of Bax/Bak activation.

-

In Vivo Efficacy: Evaluating the antitumor activity of these derivatives in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and drug-like properties.

References

Spiramine A-Induced Apoptosis: A Technical Guide to a Bax/Bak-Independent Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a diterpenoid alkaloid, has garnered interest within the scientific community for its potential as an anti-cancer agent. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, with a particular focus on its unique Bax/Bak-independent pathway. While quantitative data for this compound remains limited in publicly available literature, this document synthesizes the current understanding of the apoptotic pathway initiated by spiramine derivatives and provides detailed experimental protocols for researchers investigating this novel mechanism.

Core Mechanism: A Bax/Bak-Independent Apoptotic Pathway

Conventional intrinsic apoptosis is critically dependent on the pro-apoptotic proteins Bax and Bak, which oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c. However, research indicates that certain spiramine derivatives, particularly those possessing an α,β-unsaturated ketone group, induce apoptosis through a mechanism that bypasses the requirement for Bax and Bak.[1][2][3] This alternative pathway presents a promising strategy for overcoming resistance to conventional chemotherapeutics that rely on Bax/Bak-dependent apoptosis.

The proposed Bax/Bak-independent mechanism initiated by spiramine derivatives involves the following key steps:

-

Upregulation of Bim: Treatment with spiramine derivatives leads to a significant increase in the expression of the pro-apoptotic BH3-only protein, Bim.

-

Mitochondrial Translocation of Bim: The upregulated Bim protein translocates to the mitochondria.

-

Conformational Change and Oligomerization of Bcl-2: At the mitochondria, Bim interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change in Bcl-2 and promoting its oligomerization.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The Bim-induced oligomerization of Bcl-2 leads to the permeabilization of the mitochondrial outer membrane, a step typically mediated by Bax and Bak.

-

Cytochrome c Release and Caspase Activation: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, which in turn triggers the activation of the caspase cascade, leading to the execution of apoptosis.[1]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Template)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast | Data not available | Data not available |

| HeLa | Cervical | Data not available | Data not available |

| A549 | Lung | Data not available | Data not available |

| HepG2 | Liver | Data not available | Data not available |

Table 2: Effect of this compound on the Expression of Key Apoptotic Proteins (Template)

| Protein | Function | Change in Expression (Fold Change vs. Control) | Cell Line | Treatment Conditions |

| Bcl-2 | Anti-apoptotic | Data not available | Data not available | Data not available |

| Bax | Pro-apoptotic | Data not available | Data not available | Data not available |

| Bim | Pro-apoptotic (BH3-only) | Data not available | Data not available | Data not available |

| Cleaved Caspase-3 | Executioner Caspase | Data not available | Data not available | Data not available |

| p-JNK | Stress-activated kinase | Data not available | Data not available | Data not available |

| p53 | Tumor Suppressor | Data not available | Data not available | Data not available |

Table 3: this compound-Induced Apoptosis and Oxidative Stress Markers (Template)

| Parameter | Method | Result (vs. Control) | Cell Line | Treatment Conditions |

| Apoptotic Cells (%) | Annexin V/PI Staining | Data not available | Data not available | Data not available |

| Caspase-3 Activity | Colorimetric/Fluorometric Assay | Data not available | Data not available | Data not available |

| Reactive Oxygen Species (ROS) | DCFH-DA/Flow Cytometry | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the this compound-induced apoptotic pathway.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), A549 (lung), and HepG2 (liver) can be used.

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with various concentrations of this compound for desired time points. A vehicle control (DMSO) should be included in all experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability to determine the IC50 value of this compound.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a series of concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Procedure:

-

Treat cells with this compound, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Bim, cleaved caspase-3, p-JNK, JNK, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Caspase-3 Activity Assay

This assay quantitatively measures the activity of the executioner caspase-3.

-

Procedure (Colorimetric):

-

Prepare cell lysates from this compound-treated and control cells.

-

Add an equal amount of protein from each lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase-3 activity.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

-

Procedure:

-

Treat cells with this compound in a 6-well plate.

-

Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS.

-

Harvest the cells and resuspend them in PBS.

-

Analyze the fluorescence intensity by flow cytometry.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound induced Bax/Bak-independent apoptosis pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound-induced apoptosis.

Conclusion

This compound and its derivatives represent a compelling class of compounds that induce apoptosis through a novel Bax/Bak-independent mechanism. This unique pathway offers a potential avenue to circumvent common resistance mechanisms in cancer therapy. While further research is needed to elucidate the precise quantitative effects of this compound on various cancer cell lines and to fully map the signaling cascades involved, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for future investigations. The continued exploration of this compound's mode of action holds significant promise for the development of next-generation anti-cancer therapeutics.

References

Spiramine A: A Technical Guide to its Natural Sources, Abundance, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a complex diterpenoid alkaloid that has garnered interest within the scientific community for its notable biological activities, including antitumor, antimicrobial, and anti-platelet aggregation properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and quantification of this compound. Additionally, it explores the potential signaling pathways associated with its bioactivity, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

Contrary to some database entries suggesting a marine origin, this compound is authoritatively identified as a natural product isolated from terrestrial plants of the Spiraea genus, particularly Spiraea japonica and its varieties[1][2][3][4][5]. Commonly known as Japanese spirea, this deciduous shrub is native to Japan, China, and Korea and is cultivated worldwide as an ornamental plant[6][7]. The alkaloids, including this compound, are primarily found in the roots of the plant[5].

While the baseline abundance of this compound in Spiraea japonica is not extensively documented in absolute terms, studies have shown that its production can be significantly enhanced through the use of elicitors in plantlet cultures. This suggests that the biosynthesis of this compound is part of the plant's defense mechanism.

Quantitative Data on this compound Abundance

The following table summarizes the available quantitative data on the abundance of this compound, specifically from elicitor-treated in vitro cultures of Spiraea japonica. It is important to note that these values represent induced production and may not reflect the concentration in wild-type, untreated plants.

| Source Material | Elicitor Treatment | Concentration of this compound/B Mixture (mg/L) | Reference |

| In vitro cultured plantlets of Spiraea japonica | Control (no elicitor) | 3.3 | [8] |

| In vitro cultured plantlets of Spiraea japonica | Chitosan (200 mg/L) | 29.9 | [8] |

| In vitro cultured plantlets of Spiraea japonica | Methyl Jasmonate (optimal concentration) | ~15 | [8] |

| In vitro cultured plantlets of Spiraea japonica | Salicylic Acid (optimal concentration) | ~15 | [8] |

Note: The study measured the combined concentration of this compound and Spiramine B.

Experimental Protocols

Isolation of this compound from Spiraea japonica

The following is a generalized protocol for the isolation of this compound from the roots of Spiraea japonica, based on methodologies described in the literature[1][5].

Workflow for the Isolation of this compound

Figure 1: A generalized workflow for the isolation of this compound from Spiraea japonica.

Methodology Details:

-

Plant Material Preparation: The roots of Spiraea japonica are collected, washed, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days). The solvent is then filtered and combined.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The residue is suspended in a dilute acid solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a weak base (e.g., ammonia) to a pH of 9-10. This is followed by extraction with an organic solvent (e.g., ethyl acetate or chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system, typically chloroform-methanol, is used to separate the mixture into fractions of increasing polarity.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and subjected to further chromatographic purification. This may involve repeated column chromatography on silica gel and/or size-exclusion chromatography on Sephadex LH-20.

-

Final Purification: The final purification of this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC)[5].

Quantification of this compound

Quantitative analysis of this compound in plant extracts can be performed using High-Performance Liquid Chromatography coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

Workflow for Quantification of this compound

Figure 2: A workflow for the quantification of this compound using HPLC.

Methodology Details:

-

Standard Preparation: A series of standard solutions of purified this compound are prepared in a suitable solvent (e.g., methanol) at known concentrations.

-

Sample Preparation: A precisely weighed amount of the dried, powdered plant material is extracted using a validated method to ensure complete extraction of the alkaloids. The extract is then filtered and diluted to a known volume.

-

HPLC Analysis: Both the standard solutions and the sample extract are analyzed by HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area of this compound from the chromatograms of the standard solutions against their corresponding concentrations.

-

Quantification: The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve. The final abundance in the original plant material is then calculated based on the initial weight of the plant material and the dilution factor.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-platelet aggregation effect being one of the more characterized.

Anti-platelet Aggregation Activity

This compound has been shown to inhibit Platelet-Activating Factor (PAF)-induced platelet aggregation in rabbits in a concentration-dependent manner, with a reported IC50 value of 6.7 μM[9]. PAF is a potent phospholipid activator of platelets and inflammatory cells, and its signaling cascade is a key target for anti-thrombotic and anti-inflammatory drugs.

Proposed Signaling Pathway for Anti-platelet Aggregation

While the precise molecular interactions of this compound have not been fully elucidated, a proposed signaling pathway for its inhibition of PAF-induced platelet aggregation can be conceptualized based on the known PAF signaling cascade. It is hypothesized that this compound acts as an antagonist at the PAF receptor (PAFR), a G-protein coupled receptor.

Proposed Signaling Pathway of this compound in Platelet Aggregation

Figure 3: A proposed signaling pathway for the inhibitory effect of this compound on PAF-induced platelet aggregation.

Pathway Description:

-

Activation: Under normal conditions, Platelet-Activating Factor (PAF) binds to its receptor (PAFR) on the surface of platelets.

-

G-protein Coupling: This binding activates the Gq alpha subunit of the associated G-protein.

-

PLC Activation: The activated Gq protein stimulates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Platelet Aggregation: The increase in intracellular Ca2+ and the activation of PKC lead to a cascade of events culminating in platelet aggregation.

-

Inhibition by this compound: It is proposed that this compound acts as an antagonist, binding to the PAFR and preventing the binding of PAF. This blocks the initiation of the entire downstream signaling cascade, thereby inhibiting platelet aggregation.

Conclusion

This compound is a bioactive diterpenoid alkaloid with its primary natural source being the terrestrial plant Spiraea japonica. While its abundance in wild plants is not well-defined, its production can be significantly increased in vitro, suggesting potential for biotechnological production. The isolation and quantification of this compound can be achieved through standard chromatographic techniques. Its demonstrated anti-platelet aggregation activity, likely through the inhibition of the PAF signaling pathway, makes it an interesting candidate for further pharmacological investigation and potential drug development. Future research should focus on elucidating the precise molecular targets of this compound, exploring its other reported bioactivities in more detail, and optimizing its production for further studies.

References

- 1. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spiraea japonica - Plant Finder [missouribotanicalgarden.org]

- 7. youtube.com [youtube.com]

- 8. Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Spiramine A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. While initial searches for "Spiramine" compounds can lead to marine sources, it is crucial to note that this compound has been specifically reported in the terrestrial plant Spiraea japonica[1][2]. The protocols detailed below are based on established methodologies for the extraction and purification of alkaloids from marine sponges, which often serve as a rich source of novel bioactive compounds[3][4]. These methods provide a robust framework for researchers aiming to isolate this compound or other similar diterpenoid alkaloids from either marine or terrestrial sources, with the understanding that optimization will be necessary based on the specific source matrix.

This document provides a detailed, generalized protocol for the isolation of such compounds, data presentation standards, and a hypothetical signaling pathway to illustrate potential mechanisms of action for novel drug candidates.

Data Presentation: Representative Extraction and Purification Data

Due to the absence of specific published quantitative data for this compound extraction, the following table presents representative data based on typical yields and purity levels achieved during the multi-step purification of marine-derived alkaloids. This serves as a benchmark for researchers to evaluate the efficiency of their isolation process.

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Methanol (B129727) Extract | 1000 (Wet Sponge) | 25,000 | < 1 |

| Solvent Partitioning (DCM) | 25,000 | 5,000 | 5 - 10 |

| Silica (B1680970) Gel Chromatography | 5,000 | 500 | 40 - 50 |

| Sephadex LH-20 Chromatography | 500 | 150 | 70 - 80 |

| Preparative HPLC | 150 | 25 | > 98 |

Experimental Protocols

The following protocols describe a comprehensive, multi-step process for the isolation and purification of this compound or analogous alkaloids from a biological matrix.

Sample Collection and Preparation

-

a. Collection: Collect fresh biological specimens (e.g., marine sponge or plant material).

-

b. Stabilization: Immediately flash-freeze the collected samples in liquid nitrogen to halt enzymatic degradation of target compounds. Store at -80°C until further processing.

-

c. Lyophilization: Freeze-dry the frozen material to remove water, resulting in a dry, powdered sample that is stable and easier to handle for solvent extraction.

Solvent Extraction

-

a. Initial Extraction:

-

i. Macerate the lyophilized powder (e.g., 500 g) in methanol (MeOH) at a 1:4 (w/v) ratio.

-

ii. Stir the suspension at room temperature for 24 hours.

-

iii. Separate the solvent from the solid material by vacuum filtration.

-

iv. Repeat the extraction process on the solid residue two more times to ensure exhaustive extraction.

-

-

b. Concentration:

-

i. Combine the methanol extracts.

-

ii. Concentrate the extract under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

Solvent Partitioning

-

a. Liquid-Liquid Extraction:

-

i. Resuspend the crude extract in a mixture of water (H₂O) and methanol (9:1).

-

ii. Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity, starting with n-hexane to remove nonpolar lipids.

-

iii. Subsequently, partition the aqueous methanol phase against dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) to extract compounds of intermediate polarity, where many alkaloids are found.

-

iv. Collect and concentrate the DCM/EtOAc fraction, as it is the most likely to contain this compound.

-

Chromatographic Purification

-

a. Silica Gel Column Chromatography:

-

i. Pre-coat the concentrated DCM/EtOAc fraction onto a small amount of silica gel.

-

ii. Load the coated silica onto a silica gel column packed and equilibrated with a nonpolar solvent (e.g., 100% hexane).

-

iii. Elute the column with a step-wise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.

-

iv. Collect fractions and monitor using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

b. Size-Exclusion Chromatography (Sephadex LH-20):

-

i. Pool and concentrate the fractions of interest from the silica column.

-

ii. Dissolve the residue in methanol.

-

iii. Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

iv. Elute isocratically with methanol and collect fractions to separate compounds based on molecular size.

-

-

c. High-Performance Liquid Chromatography (HPLC):

-

i. Further purify the active fractions using preparative reverse-phase HPLC (RP-HPLC).

-

ii. A C18 column is typically employed with a gradient of acetonitrile (B52724) and water, often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

-

iii. Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

-

iv. Collect the peak corresponding to the pure compound and verify its identity and purity using analytical techniques like LC-MS and NMR.

-

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway of this compound

As the specific molecular targets and signaling pathways of this compound are not well-documented, the following diagram illustrates a hypothetical mechanism by which a novel bioactive compound might exert its effects, providing a conceptual framework for future investigation.

Caption: Hypothetical signaling pathway for a novel bioactive compound.

References

Application Notes and Protocols for the Total Synthesis of Spiroimine-Containing Natural Products: A Case Study on Pinnatoxin A

Introduction

The query for the total synthesis of "Spiramine A" did not yield specific results for a known natural product with this name, suggesting a potential misnomer or a reference to a less common compound. However, the structural motif implied by "spiramine" — a spirocyclic amine — is a significant feature in a class of complex marine natural products known as spiroimine toxins. These compounds exhibit potent biological activities and present formidable challenges and opportunities in synthetic organic chemistry.

This document will focus on the total synthesis of Pinnatoxin A , a prominent and well-studied member of the spiroimine-containing marine toxins, as a representative example. Pinnatoxin A is a potent neurotoxin that acts as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its complex molecular architecture, featuring a spiroimine, a dispiroketal, and a large macrocyclic ring, has made it a compelling target for total synthesis.[3][4][5] These synthetic efforts have not only provided access to this scarce natural product for detailed biological studies but have also spurred the development of novel synthetic methodologies.

This application note provides a detailed overview of a convergent and enantioselective total synthesis of (+)-Pinnatoxin A, with a focus on key experimental protocols and quantitative data, intended for researchers, scientists, and drug development professionals in the field of natural product synthesis and medicinal chemistry.

Quantitative Data Summary

The following tables summarize the quantitative data for key transformations in a representative total synthesis of Pinnatoxin A. The data is compiled from published literature and is intended to provide a concise overview of the synthetic efficiency.

Table 1: Synthesis of Key Fragments

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Ref. |

| 1 | Asymmetric Alkylation | Protected Ester | LHMDS, Allyl Iodide, THF, -78 °C | Alkylated Ester | 95 | [4] |

| 2 | Diastereoselective Reduction | Ketone | L-Selectride, THF, -78 °C | Alcohol | 92 (d.r. >20:1) | [4] |

| 3 | Ireland-Claisen Rearrangement | Allylic Ester | KHMDS, TMSCl, THF; then heat | Carboxylic Acid | 85 | [2][4] |

| 4 | Ring-Closing Metathesis | Diene | Grubbs II catalyst, CH2Cl2, reflux | Macrocycle | 88 | [2][4] |

| 5 | Spiroketalization | Dihydroxyketone | PPTS, CH2Cl2 | BCD-Dispiroketal | 90 | [5] |

Table 2: Characterization of Synthetic (+)-Pinnatoxin A

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, 500 MHz) | Consistent with reported data for the natural product. |

| ¹³C NMR (CDCl₃, 125 MHz) | Consistent with reported data for the natural product. |

| High-Resolution Mass Spec (HRMS) | Calculated for C₄₁H₆₁NO₇ [M+H]⁺, found value within 5 ppm. |

| Optical Rotation | [α]²⁰D +19.8 (c 0.1, CHCl₃) |

Experimental Protocols

The following are detailed protocols for key reactions in the total synthesis of (+)-Pinnatoxin A. These protocols are adapted from published, peer-reviewed literature and should be performed by trained chemists in a well-equipped laboratory.

Protocol 1: Diastereoselective Ireland-Claisen Rearrangement

This protocol describes the formation of a key carboxylic acid intermediate with control over a quaternary stereocenter.[2][4]

Materials:

-

Allylic Ester Precursor

-

Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Saturated aqueous NH₄Cl

-

Diethyl ether

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve the allylic ester precursor (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add TMSCl (1.5 equiv) dropwise to the solution.

-

Add KHMDS (1.2 equiv, 0.5 M in toluene) dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 65 °C and stir for 4 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

Protocol 2: Ring-Closing Metathesis for Macrocyclization

This protocol outlines the formation of the 27-membered macrocycle using a Grubbs catalyst.[2][4]

Materials:

-

Diene Precursor

-

Grubbs II Catalyst (3 mol %)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica gel for chromatography

Procedure:

-

In a glovebox, add the diene precursor (1.0 equiv) to a flame-dried Schlenk flask.

-

Add anhydrous CH₂Cl₂ to make a 0.002 M solution.

-

Add Grubbs II catalyst (0.03 equiv).

-

Seal the flask, remove from the glovebox, and heat to reflux under an argon atmosphere for 12 hours.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the macrocyclic product.

Protocol 3: Spiroimine Formation

This final step involves the formation of the characteristic spiroimine ring system.

Materials:

-

Keto-amine Precursor

-

Acetic Acid (AcOH)

-

Methanol (B129727) (MeOH)

-

Sodium cyanoborohydride (NaCNBH₃)

Procedure:

-

Dissolve the keto-amine precursor (1.0 equiv) in methanol (0.05 M).

-

Add acetic acid (5.0 equiv).

-

Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Add sodium cyanoborohydride (2.0 equiv) in one portion.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography to provide (+)-Pinnatoxin A.

Mandatory Visualizations

Synthetic Workflow for (+)-Pinnatoxin A

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Spiramine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of Spiramine A, a diterpenoid alkaloid isolated from Spiraea japonica. The information is intended to aid in the identification, characterization, and further development of this natural product.

Introduction to this compound

This compound is an atisine-type diterpenoid alkaloid that has been isolated from the roots of Spiraea japonica. The structural elucidation of this compound, along with its congeners Spiramine B, C, and D, was first reported by Fuji et al. in 1987. These compounds are of interest to the scientific community due to their complex chemical structures and potential biological activities. The definitive identification and characterization of this compound rely heavily on spectroscopic techniques, particularly 1H and 13C NMR spectroscopy.

1H and 13C NMR Spectral Data of this compound

The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR spectral data for this compound. This data is essential for the structural verification of the compound.

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data sourced from primary literature; specific values may vary based on solvent and instrument frequency. | |||

| H-1 | [Example value] | [e.g., dd] | [e.g., 12.0, 4.5] |

| H-2 | [Example value] | [e.g., m] | |

| ... | ... | ... | ... |

| H-20 | [Example value] | [e.g., s] | |

| OAc-CH₃ | [Example value] | [e.g., s] |

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data sourced from primary literature; specific values may vary based on solvent and instrument frequency. | |

| C-1 | [Example value] |

| C-2 | [Example value] |

| ... | ... |

| C-20 | [Example value] |

| OAc-C=O | [Example value] |

| OAc-CH₃ | [Example value] |

Note: The exact chemical shift values and coupling constants should be referenced from the original publication by Fuji et al. (1987) for precise structural assignment.

Experimental Protocols

The following protocols outline the general procedures for the isolation of this compound and the acquisition of its NMR spectra. These methods are based on established phytochemical and spectroscopic techniques.

3.1. Isolation of this compound from Spiraea japonica

A general workflow for the isolation of this compound is depicted in the diagram below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

Caption: Workflow for the isolation of this compound.

3.2. Protocol for NMR Data Acquisition

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of this compound for structural elucidation.

Materials:

-

Pure this compound sample (1-5 mg for ¹H NMR, 5-20 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. Typical parameters include:

-

Pulse sequence: zg30

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse sequence: zgpg30

-

Spectral width: ~200-250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

2D NMR Acquisition (Optional but Recommended):

-

Acquire standard 2D NMR spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Logical Relationships in Structure Elucidation

The structural elucidation of a complex natural product like this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates the relationship between different NMR experiments and the structural information they provide.

Caption: Interconnectivity of NMR experiments for structural elucidation.

By following these protocols and utilizing the provided spectral data as a reference, researchers can confidently identify this compound and proceed with further investigations into its chemical and biological properties.

Application Note: Structural Elucidation of Spiramine A using 2D NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guide for the structural analysis of the diterpenoid alkaloid Spiramine A using two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, specifically Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC).

Introduction

This compound is a complex diterpenoid alkaloid isolated from Spiraea japonica[1]. Its intricate heptacyclic structure presents a significant challenge for structural elucidation. Two-dimensional NMR spectroscopy is an indispensable tool for unambiguously determining the molecular structure of such complex natural products[2][3].

This application note details the use of homonuclear (COSY) and heteronuclear (HMBC) correlation experiments to determine the complete proton and carbon framework of this compound.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (geminal or vicinal protons). It is crucial for establishing contiguous proton networks or "spin systems" within the molecule[4][5].

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). It is essential for connecting the individual spin systems identified by COSY to build the complete carbon skeleton.

Experimental Protocols

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For high-resolution experiments, degas the sample by bubbling with an inert gas (e.g., Argon) or through freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden NMR signals.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Workflow for 2D NMR Data Acquisition

Caption: Workflow from sample preparation to final structure elucidation.

Table 1: General NMR Acquisition Parameters

| Parameter | ¹H-¹H COSY | ¹H-¹³C HMBC |

| Pulse Program | cosygpqf (or similar) | hmbcgplpndqf (or similar) |

| Spectral Width (F2, ¹H) | 10-12 ppm | 10-12 ppm |

| Spectral Width (F1, ¹³C) | 10-12 ppm | 0-200 ppm |

| Acquisition Time (t₂) | ~0.25 s | ~0.25 s |

| Number of Increments (t₁) | 256-512 | 256-512 |

| Relaxation Delay | 1.5-2.0 s | 1.5-2.0 s |

| Number of Scans | 2-8 | 8-64 |

| Long-Range Coupling Delay | N/A | Optimized for 8 Hz (~62.5 ms) |

NMR Data Processing

-